2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, a piperazine ring, and a dimethylbenzenesulfonyl moiety, making it a unique and versatile molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:
Piperazine Derivative Formation: : Piperazine is reacted with 2,5-dimethylbenzenesulfonyl chloride to form the piperazine derivative.
Chloroethanone Addition: : The resulting piperazine derivative is then reacted with chloroethanone under controlled conditions to introduce the chloro group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chloro group can be oxidized to form a chloro derivative.
Reduction: : Reduction reactions can be performed to modify the piperazine ring.
Substitution: : Substitution reactions can occur at the chloro or sulfonyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: : Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed for substitution reactions.
Major Products Formed
Oxidation: : Chloro derivatives such as chloroform (CHCl₃) and dichloromethane (CH₂Cl₂).
Reduction: : Reduced piperazine derivatives.
Substitution: : Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition and receptor binding. Its structural features allow it to interact with various biological targets.
Medicine
In the medical field, this compound has potential applications in drug development. It can be used to create new pharmaceuticals with improved efficacy and reduced side effects.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-(4-methylpiperazin-1-yl)ethan-1-one
2-Chloro-1-(4-phenylpiperazin-1-yl)ethan-1-one
2-Chloro-1-(4-benzylpiperazin-1-yl)ethan-1-one
Uniqueness
2-Chloro-1-[4-(2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to its specific structural features, such as the presence of the dimethylbenzenesulfonyl group. This group provides distinct chemical properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-chloro-1-[4-(2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-11-3-4-12(2)13(9-11)21(19,20)17-7-5-16(6-8-17)14(18)10-15/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKYWKHQEHNHAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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